3,4,5-trimethoxy-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide 3,4,5-trimethoxy-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide
Brand Name: Vulcanchem
CAS No.: 865168-40-7
VCID: VC7360587
InChI: InChI=1S/C23H29NO6/c1-26-18-7-5-17(6-8-18)23(9-11-30-12-10-23)15-24-22(25)16-13-19(27-2)21(29-4)20(14-16)28-3/h5-8,13-14H,9-12,15H2,1-4H3,(H,24,25)
SMILES: COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Molecular Formula: C23H29NO6
Molecular Weight: 415.486

3,4,5-trimethoxy-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide

CAS No.: 865168-40-7

Cat. No.: VC7360587

Molecular Formula: C23H29NO6

Molecular Weight: 415.486

* For research use only. Not for human or veterinary use.

3,4,5-trimethoxy-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide - 865168-40-7

Specification

CAS No. 865168-40-7
Molecular Formula C23H29NO6
Molecular Weight 415.486
IUPAC Name 3,4,5-trimethoxy-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide
Standard InChI InChI=1S/C23H29NO6/c1-26-18-7-5-17(6-8-18)23(9-11-30-12-10-23)15-24-22(25)16-13-19(27-2)21(29-4)20(14-16)28-3/h5-8,13-14H,9-12,15H2,1-4H3,(H,24,25)
Standard InChI Key ZKZRXMGCPYKITJ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s IUPAC name, 3,4,5-trimethoxy-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide, reflects its intricate structure. Its molecular formula, C23H29NO6, corresponds to a molecular weight of 415.486 g/mol. Key features include:

  • A benzamide core with methoxy groups at the 3, 4, and 5 positions.

  • A tetrahydropyran (oxane) ring substituted at the 4-position with a 4-methoxyphenyl group.

  • A methylenebenzamide linkage connecting the oxane ring to the benzamide moiety.

The SMILES notation (COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC) and InChIKey (ZKZRXMGCPYKITJ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features.

PropertyValue
CAS No.865168-40-7
Molecular FormulaC23H29NO6
Molecular Weight (g/mol)415.486
IUPAC Name3,4,5-trimethoxy-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide
SMILESCOC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Synthetic Pathways and Reaction Mechanisms

Hypothesized Synthesis Strategies

While no explicit synthesis protocol for this compound is documented, its structure suggests a multi-step approach involving:

  • Friedel-Crafts Acylation: To introduce the benzamide core.

  • Nucleophilic Substitution: For methoxy group installation on the benzene ring.

  • Oxane Ring Formation: Via cyclization of a diol precursor with a 4-methoxyphenyl substituent .

  • Amide Coupling: Linking the oxane-methylamine intermediate to the trimethoxybenzoyl chloride .

Key Reaction Considerations

  • Protecting Groups: Methoxy groups may require protection during acylation to prevent undesired side reactions.

  • Catalysts: Lewis acids (e.g., AlCl3) for Friedel-Crafts steps, and carbodiimides (e.g., DCC) for amide bond formation .

  • Solvents: Polar aprotic solvents (e.g., DMF, DCM) to enhance reaction efficiency .

Physicochemical Properties and Stability

Solubility and Partitioning

The compound’s solubility remains uncharacterized, but its methoxy-rich structure predicts:

  • Lipophilicity: High logP value due to aromatic methoxy groups and the oxane ring.

  • Aqueous Solubility: Limited, necessitating organic solvents (e.g., DMSO) for in vitro assays.

Thermal Stability

Methoxy groups typically enhance thermal stability by reducing oxidative degradation. Differential scanning calorimetry (DSC) of analogous benzamides shows melting points between 120–180°C , suggesting comparable stability for this derivative.

ActivityStructural BasisSupporting Analog Evidence
AnticancerTrimethoxy aryl groupCombretastatin analogs
AntimicrobialBenzamide linkagePyridinylbenzamide derivatives
Anti-inflammatoryMethoxy substituentsFlavonoid-like modulation

Comparison with Structural Analogs

Analog 1: 3,4,5-Trimethoxy-N-(4-Methylpyridin-2-Yl)Benzamide (PubChem CID: 654619)

  • Structural Difference: Pyridinyl vs. oxane-methyl group.

  • Bioactivity: Demonstrated kinase inhibition in preclinical models .

Analog 2: 3,4,5-Trimethoxy-N-[2-(Morpholin-4-Yl)Ethyl]Benzamide (PubChem CID: 749260)

  • Structural Difference: Morpholine-ethyl vs. oxane-methyl linkage.

  • Bioactivity: Enhanced solubility and GPCR modulation .

Table 3: Structural and Functional Comparison

ParameterTarget CompoundAnalog 1Analog 2
Molecular Weight415.486 g/mol302.32 g/mol324.37 g/mol
Key Functional GroupOxane-methylPyridinylMorpholine-ethyl
Hypothesized ActivityAntimitoticKinase inhibitionGPCR modulation

Research Gaps and Future Directions

Unanswered Questions

  • Synthetic Reproducibility: No published protocols for large-scale synthesis.

  • ADMET Profile: Lack of data on absorption, distribution, metabolism, excretion, or toxicity.

  • Target Validation: No experimental evidence confirming hypothesized biological targets.

Recommended Studies

  • Structure-Activity Relationship (SAR): Modify oxane ring substituents to optimize potency .

  • In Silico Screening: Molecular docking against kinase or tubulin targets .

  • In Vivo Efficacy: Evaluate anticancer activity in xenograft models.

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